N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is a complex organic compound with the molecular formula C26H25N3O2 and a molecular weight of 411.508 g/mol . This compound is known for its unique structural features, which include a naphthalene ring, a carbazole moiety, and a hydrazide linkage. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Vorbereitungsmethoden
The synthesis of N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide typically involves multicomponent reactions. One common method includes the condensation of 2-naphthol, aldehydes, and hydrazides in the presence of catalysts such as nano-silica-supported ferric chloride or other nanoparticles . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product
Analyse Chemischer Reaktionen
N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, it is used in the study of molecular interactions and mechanisms of action in various biological systems . Its industrial applications are limited but may include the development of new materials and catalysts .
Wirkmechanismus
The mechanism of action of N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide linkage allows it to form stable complexes with metal ions, which can influence various biochemical processes . Additionally, its naphthalene and carbazole moieties contribute to its ability to interact with biological membranes and proteins . These interactions can modulate cellular functions and pathways, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is unique due to its combination of a naphthalene ring, a carbazole moiety, and a hydrazide linkage. Similar compounds include other hydrazides and naphthol derivatives, such as 2-hydroxy-1-naphthaldehyde salicyloylhydrazone . the presence of the carbazole moiety in N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide sets it apart, providing unique chemical and biological properties .
Eigenschaften
Molekularformel |
C26H25N3O2 |
---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C26H25N3O2/c30-25-14-13-18-7-1-2-8-19(18)22(25)17-27-28-26(31)15-16-29-23-11-5-3-9-20(23)21-10-4-6-12-24(21)29/h1-3,5,7-9,11,13-14,17,30H,4,6,10,12,15-16H2,(H,28,31)/b27-17+ |
InChI-Schlüssel |
WJADLRNBLJLEGZ-WPWMEQJKSA-N |
Isomerische SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O |
Kanonische SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=C(C=CC5=CC=CC=C54)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.